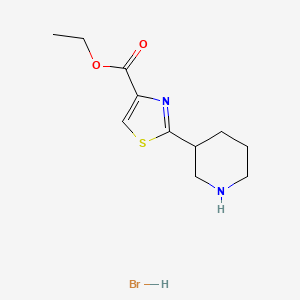![molecular formula C10H13N3 B2536692 (1-Methyl-2-pyrazolo[1,5-a]pyridin-3-ylethyl)amine CAS No. 1447963-42-9](/img/structure/B2536692.png)
(1-Methyl-2-pyrazolo[1,5-a]pyridin-3-ylethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(1-Methyl-2-pyrazolo[1,5-a]pyridin-3-ylethyl)amine” belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which includes “(1-Methyl-2-pyrazolo[1,5-a]pyridin-3-ylethyl)amine”, has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular structure of “(1-Methyl-2-pyrazolo[1,5-a]pyridin-3-ylethyl)amine” is characterized by a pyrazolo[1,5-a]pyridine core . The InChI code for this compound is 1S/C10H13N3/c1-8(11)6-9-7-12-13-5-3-2-4-10(9)13/h2-5,7-8H,6,11H2,1H3 .Chemical Reactions Analysis
The chemical reactions involving 1H-pyrazolo[3,4-b]pyridine derivatives, including “(1-Methyl-2-pyrazolo[1,5-a]pyridin-3-ylethyl)amine”, have been studied . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .Physical And Chemical Properties Analysis
“(1-Methyl-2-pyrazolo[1,5-a]pyridin-3-ylethyl)amine” has a molecular weight of 175.23 . It is a liquid in its physical form .Aplicaciones Científicas De Investigación
Biological Applications
Pyrazolo[1,5-a]pyrimidines, which are structurally similar to (1-Methyl-2-pyrazolo[1,5-a]pyridin-3-ylethyl)amine, have been found to exhibit diverse pharmacological activities . They have been used in biological applications, with the cancer therapeutics field being the most attractive area .
Fluorescence Properties
These compounds have been found to have excellent fluorescence properties, including high quantum yields in different solvents and excellent photostability . This makes them useful in various applications that require fluorescence, such as biological imaging and sensing.
Drug Development
Due to their ability to mimic the structural features of biogenic purines, these compounds are promising candidates for drug development . They have been used in the design of various inhibitors and antagonists .
Lipid Droplet Biomarkers
These compounds have been used as lipid droplet biomarkers for HeLa cells (cancer cells) and L929 cells (normal cells) . This allows for the detection and monitoring of lipid droplets in these cells, which can be useful in various research and clinical applications.
Antitubercular and Antimalarial Agents
Pyrazolo[1,5-a]pyridine scaffolds have been utilized in the design of antitubercular and antimalarial agents . This highlights their potential in the development of new treatments for these diseases.
Agriculture
Pyrazolo-pyrimidines and related heterocyclic compounds have a wide range of applications in agriculture . They can be used in the development of new agrochemicals, such as pesticides and herbicides.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-pyrazolo[1,5-a]pyridin-3-ylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-8(11)6-9-7-12-13-5-3-2-4-10(9)13/h2-5,7-8H,6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRHUPVUEYNNBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C2C=CC=CN2N=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-2-pyrazolo[1,5-a]pyridin-3-ylethyl)amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,3-Benzothiazol-2-yl)-3-[(4-fluorophenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2536609.png)


![6-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)



![N-(2,2-diethoxyethyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2536618.png)
![2-[(2-chloropropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2536622.png)
![1-[(2-Methylpyrazol-3-yl)methyl]-4-prop-2-ynylpiperazine](/img/structure/B2536623.png)
![8-amino-7-[(2-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2536624.png)

![3-chloro-N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)benzenecarboxamide](/img/structure/B2536630.png)
